molecular formula C12H8BrClO2S B1626205 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene CAS No. 331765-58-3

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

Cat. No.: B1626205
CAS No.: 331765-58-3
M. Wt: 331.61 g/mol
InChI Key: ZURBGZSWFBKSMW-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene (CAS Registry Number: 331765-58-3) is a sulfone derivative characterized by a bromophenyl sulfonyl group attached to a chlorobenzene ring . This compound is part of a broader class of sulfones, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, the sulfonyl (-SO₂-) bridge links the 4-bromophenyl and 3-chlorophenyl moieties, contributing to its unique electronic and steric properties. The bromine atom enhances lipophilicity, while the chlorine atom modulates electronic effects, making this compound a candidate for structure-activity relationship (SAR) studies in drug design .

Synthetic strategies for this compound often involve sulfonylation reactions, where a sulfonyl chloride intermediate reacts with a substituted benzene derivative under controlled conditions .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBGZSWFBKSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463901
Record name 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331765-58-3
Record name 1-(4-Bromobenzene-1-sulfonyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromobenzenesulfonyl Chloride

The first step entails the preparation of 4-bromobenzenesulfonyl chloride, a critical intermediate. This is achieved via chlorosulfonation of bromobenzene using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the bromine atom.

Reaction Conditions :

  • Temperature: 0–5°C (to minimize side reactions)
  • Solvent: Dichloromethane or chlorobenzene
  • Yield: 85–92%

Coupling with 3-Chlorobenzene

The sulfonyl chloride intermediate is then reacted with 3-chlorobenzene under basic conditions. Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH) is used to scavenge HCl, driving the reaction to completion.

Reaction Equation :
$$
\text{4-Bromobenzenesulfonyl chloride} + \text{3-Chlorobenzene} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene}
$$

Optimized Parameters :

  • Temperature: Room temperature (20–25°C)
  • Reaction Time: 2–4 hours
  • Yield: 78–86%

Friedel-Crafts Sulfonylation

An alternative route employs Friedel-Crafts sulfonylation to construct the sulfonyl bridge (Figure 2). This method leverages aluminum chloride (AlCl₃) as a Lewis catalyst to facilitate the reaction between bromobenzene and 3-chlorobenzenesulfonyl chloride.

Mechanism and Conditions

The AlCl₃ activates the sulfonyl chloride, generating an acylium ion that undergoes electrophilic attack by bromobenzene. The regioselectivity is governed by the directing effects of the bromine and chlorine substituents.

Key Steps :

  • Activation :
    $$
    \text{3-Chlorobenzenesulfonyl chloride} + \text{AlCl₃} \rightarrow \text{[ClC₆H₄SO₂]⁺AlCl₄⁻}
    $$
  • Electrophilic Substitution :
    $$
    \text{[ClC₆H₄SO₂]⁺} + \text{BrC₆H₅} \rightarrow \text{this compound}
    $$

Process Data :

  • Catalyst Loading: 10 mol% AlCl₃
  • Solvent: Chlorobenzene (reflux conditions)
  • Yield: 80–86%

Industrial-Scale Production Methods

Patent literature describes wastewater-free processes optimized for large-scale synthesis. These methods prioritize atom economy and reduced environmental impact.

Continuous Flow Sulfonylation

A continuous flow reactor system enhances mixing and heat transfer, critical for exothermic sulfonylation reactions. The process involves:

  • Inline Mixing : Bromobenzene and sulfuryl chloride are combined in a microreactor.
  • Quenching : The effluent is neutralized with aqueous ammonia to precipitate byproducts.
  • Purification : Crystallization from toluene yields >99% pure product.

Advantages :

  • 30% reduction in reaction time compared to batch processes.
  • 95% yield at a throughput of 50 kg/hour.

Iron(III) Chloride-Catalyzed Coupling

For cost-sensitive applications, FeCl₃ catalyzes the direct coupling of 4-bromobenzenesulfonic acid with 3-chlorobenzene:
$$
\text{4-BrC₆H₄SO₃H} + \text{3-ClC₆H₅} \xrightarrow{\text{FeCl₃, 120°C}} \text{this compound}
$$

  • Catalyst Loading: 5 mol% FeCl₃
  • Yield: 72–75%

Palladium-Catalyzed Methods

Recent advances utilize palladium complexes to enable milder conditions. For example, Rh₂(oct)₄ catalyzes the annulation of N-sulfonyl triazoles with β-enaminones, though this approach remains exploratory for the target compound.

Comparative Analysis of Methods

Method Reagents/Catalysts Conditions Yield (%) Scalability
Conventional Sulfonylation ClSO₃H, Et₃N 20–25°C, 2–4 h 78–86 High
Friedel-Crafts AlCl₃, chlorobenzene Reflux, 12 h 80–86 Moderate
Industrial Flow SO₂Cl₂, NH₃(aq) Continuous flow 95 Very High
FeCl₃ Catalyzed FeCl₃, 120°C Batch reactor 72–75 High

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine substituents undergo substitution under specific conditions:

  • Bromine substitution : Activated by the sulfonyl group's electron-withdrawing effect, enabling reactions with strong nucleophiles (e.g., amines, alkoxides).

  • Chlorine substitution : Less reactive due to steric hindrance from the adjacent sulfonyl group but feasible under high-temperature or catalytic conditions.

Reaction TypeReagents/ConditionsMajor Product
Bromine displacementKNH₂ (liquid NH₃), CuI, 100°C 1-((4-Aminophenyl)sulfonyl)-3-Cl-benzene
Chlorine displacementPd(OAc)₂, Xantphos, K₂CO₃, 120°C 1-((4-Br-phenyl)sulfonyl)-3-OH-benzene

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated couplings:

  • Suzuki-Miyaura Coupling : Forms biaryl systems with boronic acids.

  • Buchwald-Hartwig Amination : Yields aryl amines via C–N bond formation.

ReactionCatalytic SystemYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C78–85
Buchwald-HartwigPd₂(dba)₃, BINAP, Cs₂CO₃, toluene65–72

Electrophilic Aromatic Substitution (EAS)

The sulfonyl group deactivates the benzene rings, limiting EAS reactivity. Nitration and sulfonation require forcing conditions:

ReactionReagents/ConditionsRegioselectivity
NitrationHNO₃/H₂SO₄, 120°CMeta to sulfonyl group
HalogenationCl₂, FeCl₃, 80°CPara to existing Cl/Br

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the sulfonyl group to a thioether (C–S–C).

  • Oxidation : Stable under standard oxidizing agents (e.g., KMnO₄, CrO₃).

ProcessReagents/ConditionsProduct
ReductionLiAlH₄, THF, 0°C → 25°C 1-((4-Br-phenyl)thio)-3-Cl-benzene
OxidationH₂O₂, AcOH, 60°CNo reaction (stable)

Coordination Chemistry

The sulfonyl oxygen atoms weakly coordinate to transition metals, enabling use in ligand design:

MetalComplex TypeApplication
Rh(I)[Rh(COD)(sulfone)]PF₆Catalytic annulation
Pd(II)PdCl₂(sulfone)₂Cross-coupling precursors

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, releasing SO₂ and halogenated byproducts.

  • Photolysis : UV light induces homolytic cleavage of C–Br bonds, forming aryl radicals.

Key Limitations and Research Gaps

  • Direct experimental data on this compound’s reactivity remain sparse; most insights derive from diaryl sulfone analogs.

  • Catalytic systems for selective functionalization (e.g., asymmetric synthesis) are underdeveloped.

  • Environmental fate studies (e.g., biodegradation pathways) are absent in the literature .

Scientific Research Applications

Synthetic Applications

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its sulfonyl group enhances its reactivity, allowing it to engage in nucleophilic substitutions and cross-coupling reactions.

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of several pharmaceutical agents. For example, it serves as a precursor in the production of ramelteon, a sleep aid, through a multi-step synthesis involving palladium-catalyzed cross-coupling reactions .

Cross-Coupling Reactions

Palladium-catalyzed C–N cross-coupling reactions have been extensively studied using this compound. It can react with amines to form anilines, which are crucial building blocks in drug development . The versatility of these reactions allows for the incorporation of various functional groups, leading to diverse pharmaceutical candidates.

Case Study 1: Antitumor Agents

Research has highlighted the effectiveness of sulfonyl derivatives, including this compound, in developing antitumor agents. The compound was used to synthesize a series of substituted imidazoles that exhibited significant antiproliferative activity against cancer cell lines .

CompoundYield (%)Activity
Imidazole Derivative A91%High
Imidazole Derivative B96%Moderate

Case Study 2: Green Chemistry Approaches

Recent studies have explored environmentally friendly methods for synthesizing N-sulfonyl amidines using this compound. The direct reaction with amines and sulfonyl azides under mild conditions demonstrated high efficiency and selectivity, showcasing its potential in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene in biological systems involves its interaction with cellular components. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the bromophenyl and chlorobenzene moieties can interact with lipid membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

Replacing chlorine with bromine in sulfonyl-linked aromatic systems increases lipophilicity (quantified by clogP values) while maintaining electronic effects. For example:

  • 1-((4-Chlorophenyl)sulfonyl)-3-chlorobenzene : clogP ≈ 3.2 (hypothetical value based on analog data).
  • 1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene : clogP ≈ 4.1, indicating enhanced lipophilicity .

This substitution correlates with improved antimicrobial activity. In a study of 32 compounds sharing the 1-bromo-4-(phenylsulfonyl)benzene scaffold, brominated derivatives exhibited lower MIC (minimal inhibitory concentration) values against Gram-positive bacteria compared to chlorinated analogs .

Functional Group Variations

  • 1-((4-Bromophenyl)ethynyl)-3-chlorobenzene (CAS 832744-27-1): Replacing the sulfonyl group with an ethynyl (-C≡C-) linker reduces polarity and alters electronic properties.
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives: These compounds demonstrate how additional functional groups (e.g., amino acids) can enhance target specificity, particularly against biofilms .

Physicochemical Properties

Compound Name Molecular Formula clogP Water Solubility (mg/mL)
This compound C₁₂H₈BrClO₂S 4.1 <0.1 (predicted)
1-((4-Chlorophenyl)sulfonyl)-3-chlorobenzene C₁₂H₈Cl₂O₂S 3.2 ~0.3
1-((4-Bromophenyl)ethynyl)-3-chlorobenzene C₁₃H₈BrCl 4.5 <0.05

Data derived from computational models and analog studies .

Research Findings and Implications

  • Lipophilicity-Activity Relationship : Bromine substitution elevates clogP values, correlating with improved antimicrobial efficacy. This trend aligns with studies on sulfone derivatives targeting lipid-rich bacterial membranes .
  • SAR Insights : The sulfonyl group is critical for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase), while halogen positioning influences steric interactions .
  • Limitations : Despite promising in vitro results, in vivo studies are lacking. Toxicity profiles and metabolic stability require further investigation.

Biological Activity

1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene, also known as B1626205, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorobenzene ring and a bromophenyl moiety. The presence of these functional groups contributes to its biological activity by influencing solubility, binding affinity, and metabolic stability.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to interact with enzymes, potentially leading to inhibition of specific pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar sulfonamide derivatives. For instance, a study involving a library of compounds with sulfonamide moieties showed promising results against pancreatic cancer cell lines. The modifications in the phenylacetamide moiety led to enhanced cytotoxicity in some derivatives, suggesting structure-activity relationships (SAR) that could be applicable to this compound .

CompoundIC50 (nM)Cell Line
B1626205TBDTBD
TASIN-125Colon
TASIN-23.2Colon

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially disrupting critical cellular processes. The sulfonamide group may enhance binding affinity to target proteins, leading to inhibition of their activity .

Enzyme Interaction Studies

Investigations into enzyme interactions have revealed that compounds with similar structures can effectively inhibit key enzymes involved in cancer metabolism. For example, sulfonamides have been shown to interact with carbonic anhydrase and other targets, which could be relevant for therapeutic applications .

Comparative Analysis

A comparative analysis of various arylsulfonamides indicates that electron-withdrawing groups at specific positions enhance the antiproliferative activity. For instance, compounds with para-substituents like -CF3 or -NO2 demonstrated increased potency compared to unsubstituted analogs .

SubstituentActivity Level
-HLow
-CF3High
-NO2Moderate
-BrVariable

Q & A

Q. What are the standard synthetic routes for preparing 1-((4-bromophenyl)sulfonyl)-3-chlorobenzene, and what critical intermediates are involved?

  • Methodological Answer: A common approach involves sulfonation of 3-chlorobenzene derivatives using sulfonyl chloride intermediates. For example, 4-bromobenzenesulfonyl chloride can react with 3-chlorobenzene via nucleophilic aromatic substitution under controlled conditions (e.g., anhydrous solvents, catalytic bases). Key intermediates include 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (synthesized from 4-methylbenzenesulfonyl chloride and bromobenzene) . Optimization of reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:aryl substrate) is critical to minimize byproducts like disulfones.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of 1H/13C NMR (to confirm aromatic proton environments and sulfonyl group attachment) and FT-IR (to identify S=O stretching vibrations at ~1350–1150 cm⁻¹) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy. For crystalline samples, X-ray diffraction (XRD) can resolve bond angles and confirm sulfonyl group geometry .

Q. What safety protocols are essential when handling sulfonyl-containing intermediates like 4-bromobenzenesulfonyl chloride?

  • Methodological Answer: Sulfonyl chlorides are moisture-sensitive and corrosive. Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM, THF). Waste must be neutralized with aqueous bicarbonate before disposal to avoid releasing toxic gases (e.g., SO₂) . Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory.

Advanced Research Questions

Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitution to the para position of the chloro substituent. Bromine’s inductive effect further stabilizes transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies can mitigate competing side reactions (e.g., disulfide formation) during sulfonation?

  • Methodological Answer: Side reactions arise from excess sulfonyl chloride or residual moisture. Strategies include:
  • Slow addition of sulfonyl chloride to the substrate at 0°C.
  • Scavenging agents (e.g., molecular sieves) to absorb water.
  • Catalytic pyridine to activate the sulfonyl chloride and accelerate reaction kinetics .

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors or aggregation modulators)?

  • Methodological Answer: The sulfonyl group enhances binding to enzyme active sites (e.g., kinases via H-bonding with backbone amides). Functionalization of the chloro substituent with amines or alkynes enables derivatization into pharmacophores. For example, coupling with propargylamine via Sonogashira reaction generates alkyne-terminated analogs for click chemistry-based screening .

Q. What analytical challenges arise in quantifying trace impurities (e.g., residual solvents or sulfonic acids) in this compound?

  • Methodological Answer: HPLC-MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) separates polar impurities (e.g., sulfonic acids). Headspace GC-MS detects volatile solvents (e.g., DCM, THF). Limit of detection (LOD) can be improved using isotope dilution for MS quantification .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene
Reactant of Route 2
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1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene

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